Teneligliptin hydrobromide hydrate

Descripción general

Descripción

Teneligliptina (hidrobromuro hidratado) es un inhibidor de la dipeptidil peptidasa-4 (DPP-4) utilizado principalmente para el tratamiento de la diabetes mellitus tipo 2. Actúa inhibiendo la enzima DPP-4, que es responsable de la degradación de las hormonas incretinas, como el péptido similar al glucagón-1 (GLP-1). Al prevenir la descomposición de estas hormonas, la teneligliptina ayuda a aumentar la secreción de insulina y a disminuir los niveles de glucosa en sangre .

Mecanismo De Acción

Teneligliptina (hidrobromuro hidratado) ejerce sus efectos inhibiendo la enzima DPP-4, que degrada las hormonas incretinas como GLP-1. Al inhibir DPP-4, la teneligliptina aumenta los niveles de GLP-1 activo, lo que lleva a una mayor secreción de insulina y a una reducción de los niveles de glucosa en sangre . El compuesto se metaboliza por el citocromo P450 (CYP) 3A4 y la monooxigenasa que contiene flavina 3 (FMO3), o se excreta sin cambios por los riñones .

Análisis Bioquímico

Biochemical Properties

Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .

Cellular Effects

This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de teneligliptina (hidrobromuro hidratado) implica múltiples pasos, incluyendo la preparación de intermediarios y sus reacciones posteriores. Uno de los intermediarios clave es un derivado nosil del éster metílico de L-prolina, que se somete a una sustitución nucleofílica estereoespecífica con 1-(3-metil-1-fenil-1H-pirazol-5-il)piperazina. Este intermedio se desesterifica para formar un derivado de ácido carboxílico, que se acopla y desprotege posteriormente para producir teneligliptina .

Métodos de producción industrial

Los métodos de producción industrial de teneligliptina (hidrobromuro hidratado) se centran en optimizar el rendimiento y la pureza, minimizando al mismo tiempo el uso de reactivos costosos y procedimientos laboriosos. Un proceso mejorado implica el uso de 2-propanol y ácido bromhídrico en ácido acético, seguido de calentamiento para precipitar el producto . Otro método incluye la evaporación rotatoria, la secado por pulverización o la liofilización para preparar la forma amorfa de teneligliptina (hidrobromuro hidratado) .

Análisis De Reacciones Químicas

Tipos de reacciones

La teneligliptina (hidrobromuro hidratado) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Sensibilidad al estrés oxidativo, particularmente en presencia de peróxido.

Reducción: No se reporta comúnmente en la literatura.

Sustitución: Las reacciones de sustitución nucleofílica son clave en su síntesis.

Reactivos y condiciones comunes

Oxidación: El peróxido se usa comúnmente para inducir estrés oxidativo.

Sustitución: Se utilizan reactivos como derivados nosil y ácido bromhídrico en ácido acético

Productos principales

El producto principal formado a partir de estas reacciones es la propia teneligliptina (hidrobromuro hidratado), con diversos intermediarios formados durante el proceso de síntesis .

Aplicaciones Científicas De Investigación

Teneligliptina (hidrobromuro hidratado) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en el desarrollo de métodos analíticos para la cuantificación y el perfilado de impurezas

Biología: Se estudian sus efectos sobre las hormonas incretinas y el metabolismo de la glucosa.

Medicina: Se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2, con investigaciones centradas en su eficacia, seguridad y farmacocinética

Comparación Con Compuestos Similares

Teneligliptina (hidrobromuro hidratado) pertenece a la clase de inhibidores de DPP-4, que incluye otros compuestos como la sitagliptina, la saxagliptina y la linagliptina. En comparación con estos compuestos, la teneligliptina tiene una estructura única caracterizada por cinco anillos consecutivos, que contribuyen a su efecto potente y duradero . Además, la teneligliptina tiene un perfil de seguridad favorable y no requiere ajuste de dosis en pacientes con insuficiencia renal .

Compuestos similares

- Sitagliptina

- Saxagliptina

- Linagliptina

- Alogliptina

La estructura única y las propiedades farmacocinéticas de la teneligliptina la convierten en una valiosa adición a la clase de inhibidores de DPP-4, ofreciendo una opción de tratamiento efectiva para los pacientes con diabetes mellitus tipo 2 .

Actividad Biológica

Teneligliptin hydrobromide hydrate is a novel oral antidiabetic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity, pharmacokinetics, and clinical efficacy of teneligliptin, supported by data tables and relevant case studies.

Teneligliptin exerts its pharmacological effects by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of these hormones, teneligliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control.

Pharmacokinetics

The pharmacokinetic profile of teneligliptin has been extensively studied. Key parameters include:

- Half-life () : Approximately 18.9 to 20.8 hours.

- Time to Maximum Concentration () : About 1 hour post-administration.

- Maximum Inhibition of DPP-4 Activity : Achieved within 2 hours after dosing, with inhibition rates reaching up to 89.7% for a 20 mg dose .

Table 1: Pharmacokinetic Parameters of Teneligliptin

| Parameter | Value |

|---|---|

| 18.9 - 20.8 hours | |

| 1 hour | |

| Maximum DPP-4 Inhibition | 89.7% |

Clinical Efficacy

Clinical studies have demonstrated that teneligliptin significantly reduces HbA1c levels in patients with T2DM. A systematic review indicated that reductions in HbA1c ranged from 0.8% to 0.9% after 12 weeks of therapy .

Case Study Insights

A notable study involved a double-blind, placebo-controlled trial with 324 Japanese patients, where various doses (10 mg, 20 mg, and 40 mg) of teneligliptin were administered. The results showed:

- HbA1c Reduction :

- Teneligliptin 10 mg: -0.9%

- Teneligliptin 20 mg: -0.9%

- Teneligliptin 40 mg: -1.0%

All results were statistically significant with .

Safety Profile

Teneligliptin is generally well-tolerated with a safety profile comparable to other DPP-4 inhibitors. Common adverse effects include:

- Hypoglycemia

- Gastrointestinal disturbances such as constipation

Long-term studies are ongoing to further evaluate the safety and efficacy of teneligliptin in diverse populations, including those with end-stage renal disease undergoing hemodialysis .

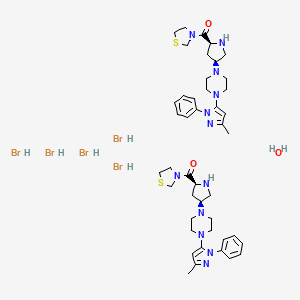

Propiedades

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPRXLXVOBOTGT-KSLCDFCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Br5N12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572583-29-9 | |

| Record name | Teneligliptin hydrobromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.